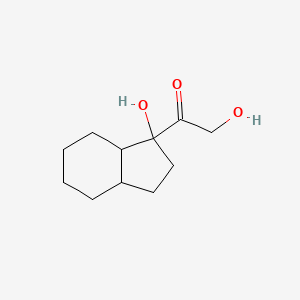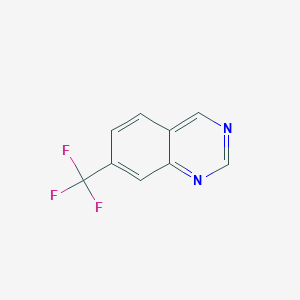
7-(Trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazoline can be achieved through various methods. One common approach involves the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields. Another method involves the condensation of 2-aminobenzylamine with benzaldehydes or benzyl alcohols under oxidative conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Werner helicase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its target, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another EGFR inhibitor with a quinazoline core structure.
Afatinib: A multi-kinase inhibitor with a quinazoline scaffold.
Comparison: 7-(Trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This modification allows for better pharmacokinetic properties and increased potency in targeting specific molecular pathways .
Eigenschaften
Molekularformel |
C9H5F3N2 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
7-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-6-4-13-5-14-8(6)3-7/h1-5H |
InChI-Schlüssel |
JBRWPSRNDWASJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CN=C2C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)

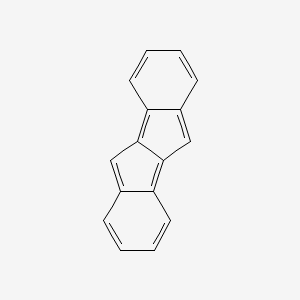
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)


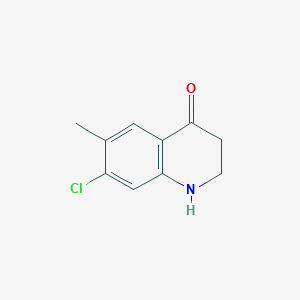
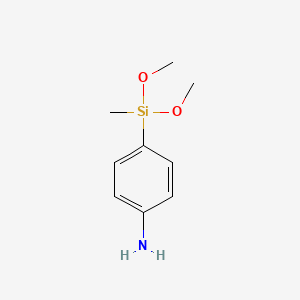
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
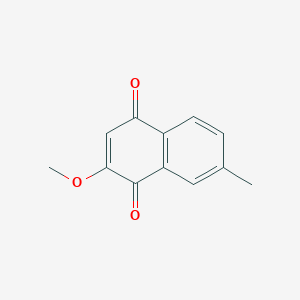

![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
